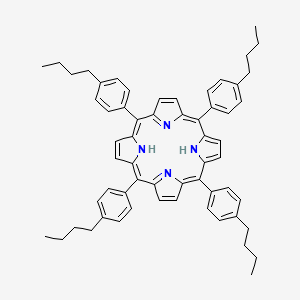
meso-Tetra(4-n-butylphenyl)Porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Tetra(4-n-butylphenyl)Porphine: is a synthetic porphyrin compound, known for its unique structural and chemical properties. Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll. This compound is particularly notable for its applications in scientific research and industry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(4-n-butylphenyl)Porphine typically involves the condensation of pyrrole with 4-n-butylbenzaldehyde under acidic conditions. The reaction is often carried out in a solvent like dichloromethane, with a catalyst such as trifluoroacetic acid. The product is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: meso-Tetra(4-n-butylphenyl)Porphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can yield metalloporphyrins when combined with metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Various substituted porphyrins depending on the reagents used.
Aplicaciones Científicas De Investigación
meso-Tetra(4-n-butylphenyl)Porphine has a wide range of applications in scientific research:
Chemistry: Used in studies of photochemical and electrochemical properties.
Biology: Serves as a model compound for studying heme proteins.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts.
Mecanismo De Acción
The mechanism by which meso-Tetra(4-n-butylphenyl)Porphine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic and redox reactions. The porphyrin ring structure allows for efficient electron transfer, making it a valuable compound in photochemical applications .
Comparación Con Compuestos Similares
- meso-Tetra(4-tert-butylphenyl)Porphine
- meso-Tetra(4-carboxyphenyl)Porphine
- meso-Tetra(N-methyl-4-pyridyl)Porphine
Comparison: meso-Tetra(4-n-butylphenyl)Porphine is unique due to its n-butyl substituents, which provide distinct solubility and reactivity characteristics compared to its tert-butyl and carboxyphenyl counterparts. These differences make it particularly suitable for specific applications in photodynamic therapy and sensor development .
Propiedades
Fórmula molecular |
C60H62N4 |
|---|---|
Peso molecular |
839.2 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(4-butylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C60H62N4/c1-5-9-13-41-17-25-45(26-18-41)57-49-33-35-51(61-49)58(46-27-19-42(20-28-46)14-10-6-2)53-37-39-55(63-53)60(48-31-23-44(24-32-48)16-12-8-4)56-40-38-54(64-56)59(52-36-34-50(57)62-52)47-29-21-43(22-30-47)15-11-7-3/h17-40,61,64H,5-16H2,1-4H3 |
Clave InChI |
TXTFZKGQXNTRHE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)CCCC)C8=CC=C(C=C8)CCCC)C=C4)C9=CC=C(C=C9)CCCC)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


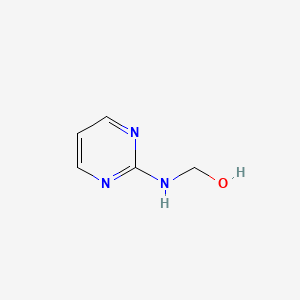
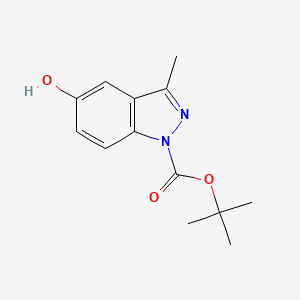
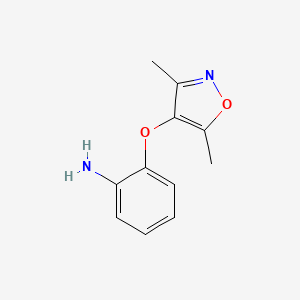
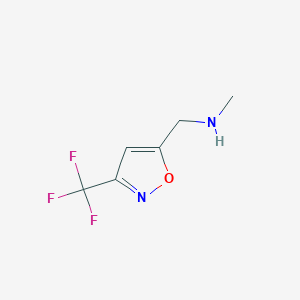
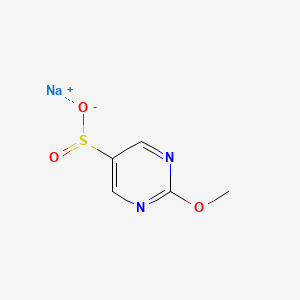
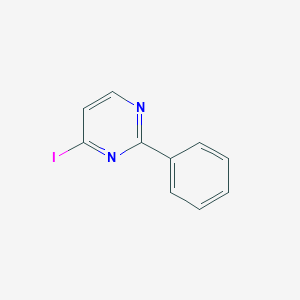
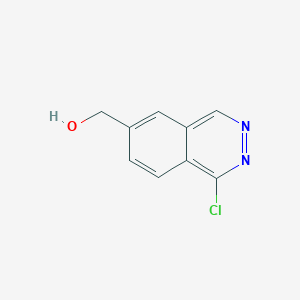
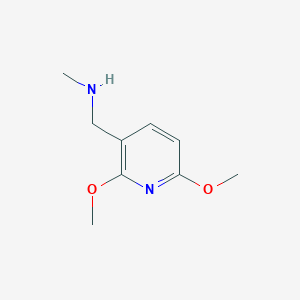

![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)

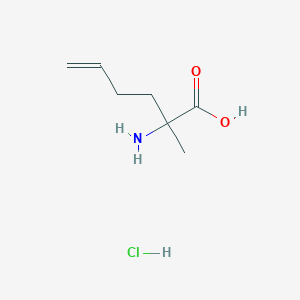
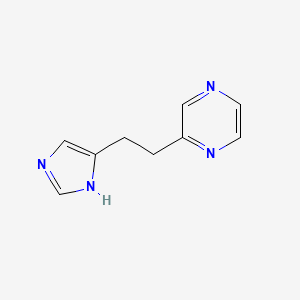
![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
